An In-depth Technical Guide to Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
CAS Number: 158461-00-8
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and materials science. The thiophene core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule— a bulky tert-butyl group at the 5-position, an amino group at the 2-position, and an ethyl carboxylate at the 3-position—renders it a versatile building block for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative chemical entities.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective utilization in research and development. The following table summarizes the key properties of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate.
| Property | Value | Source |
| CAS Number | 158461-00-8 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₂S | [2] |
| Molecular Weight | 227.32 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | Generic observation for this class of compounds |
| Melting Point | Data not available; a related compound, 2-Amino-5-tert-butylthiophene-3-carboxylic acid methyl ester, has a melting point of 187-188 °C.[3] | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, THF, and DMF. | [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.12 (s, 2H, NH₂), 6.48 (s, 1H, thiophene-H), 4.10-4.20 (q, 2H, OCH₂), 1.23 (s, 9H, C(CH₃)₃), 1.20-1.30 (t, 3H, OCH₂CH₃). Note: This is a predicted spectrum based on the methyl ester data and general chemical shift knowledge. | [3] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165.0 (C=O), 162.5 (C-NH₂), 136.0 (C-tert-butyl), 118.0 (thiophene-CH), 103.0 (C-CO₂Et), 59.5 (OCH₂), 34.0 (C(CH₃)₃), 31.0 (C(CH₃)₃), 14.5 (OCH₂CH₃). Note: This is a predicted spectrum based on the methyl ester data and general chemical shift knowledge. | [3] |
Synthesis via the Gewald Reaction: A Mechanistic Overview and Practical Protocol
The most prominent and efficient method for the synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is the Gewald multicomponent reaction.[1][4][5] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][4][5] The reaction is prized for its operational simplicity, atom economy, and the ability to generate highly functionalized thiophenes from readily available starting materials.
The Underlying Mechanism
The mechanism of the Gewald reaction is a fascinating cascade of classical organic transformations. While some intermediates are still the subject of research, the generally accepted pathway is initiated by a Knoevenagel condensation between the ketone and the active methylene of the α-cyanoester, catalyzed by a base.[5][6] This is followed by the addition of elemental sulfur and subsequent ring closure to form the thiophene ring.
Caption: The Gewald reaction mechanism for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the Gewald synthesis of related 2-aminothiophenes.[7]
Materials:
-
Pinacolone (tert-butyl methyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (or Methanol)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pinacolone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: To the stirred suspension, slowly add morpholine (0.5 equivalents) at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 45-50 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Applications in Drug Discovery and Development
The true value of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate lies in its utility as a versatile scaffold for the synthesis of biologically active molecules. The 2-aminothiophene core is a key pharmacophore in a number of approved drugs and clinical candidates.[8]
As a Precursor to Antitumor Agents
A significant area of application for 2-aminothiophene derivatives is in the development of novel anticancer agents.[8] Specifically, they have been identified as precursors to compounds that inhibit tubulin polymerization, a critical process in cell division.[8] By serving as a rigid scaffold, the thiophene ring allows for the precise positioning of various substituents that can interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The tert-butyl group on the target molecule can provide steric bulk and lipophilicity, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
Caption: A generalized workflow for the utilization of the title compound in drug discovery.
Other Potential Therapeutic Areas
Beyond oncology, substituted 2-aminothiophenes have shown promise in a variety of other therapeutic areas, including:
-
Anti-inflammatory agents: As precursors to compounds that modulate inflammatory pathways.[9]
-
Antimicrobial agents: Serving as the foundation for the development of novel antibiotics and antifungals.[9]
-
Central Nervous System (CNS) active agents: The thiophene scaffold is present in several drugs targeting CNS disorders.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with the rich chemical handles it possesses, makes it an attractive starting material for the construction of complex molecular architectures with diverse biological activities. For researchers and scientists in the field of drug development, a thorough understanding of the properties and reactivity of this compound can unlock new avenues for the discovery of novel and effective therapeutics.
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